molecular formula C16H19BrN2O3 B3034147 (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate CAS No. 140373-65-5

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Cat. No.: B3034147
CAS No.: 140373-65-5
M. Wt: 367.24 g/mol
InChI Key: SYYSGKWVXCOJTE-UHFFFAOYSA-N
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Description

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Esterification: The final step involves the esterification of the quinazolinone derivative with pivalic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired pivalate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups at the 2 and 6 positions can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

Major Products Formed

    Substitution: Various substituted quinazolinone derivatives.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Oxidation: Carboxylic acid derivatives and other oxidized products.

Scientific Research Applications

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Bromoquinazolinones: Compounds with bromine atoms at different positions on the quinazolinone core.

    Pivalate Esters: Compounds with pivalate ester groups attached to different core structures.

Uniqueness

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is unique due to the specific combination of the bromine atom, the dimethyl groups, and the pivalate ester. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(7-bromo-2,6-dimethyl-4-oxoquinazolin-3-yl)methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-9-6-11-13(7-12(9)17)18-10(2)19(14(11)20)8-22-15(21)16(3,4)5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYSGKWVXCOJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(N(C2=O)COC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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